molecular formula C11H13Cl2N B13181088 3,4-Dichloro-N-cyclopentylaniline

3,4-Dichloro-N-cyclopentylaniline

Cat. No.: B13181088
M. Wt: 230.13 g/mol
InChI Key: DMWOSVGJUHLSPN-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-cyclopentylaniline is an organic compound with the molecular formula C11H13Cl2N. It is a derivative of aniline, where the hydrogen atoms at the 3 and 4 positions on the benzene ring are replaced by chlorine atoms, and the nitrogen atom is bonded to a cyclopentyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-N-cyclopentylaniline typically involves the reaction of 3,4-dichloroaniline with cyclopentyl halides under basic conditions. One common method is the nucleophilic substitution reaction where 3,4-dichloroaniline reacts with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization and chromatography may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-cyclopentylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can introduce different functional groups onto the benzene ring .

Scientific Research Applications

3,4-Dichloro-N-cyclopentylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its structural properties.

    Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug development, is ongoing.

    Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-cyclopentylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity, or interact with receptors to modulate biological pathways. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chlorine atoms and the cyclopentyl group, which confer distinct chemical and physical properties. These structural features make it valuable in specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H13Cl2N

Molecular Weight

230.13 g/mol

IUPAC Name

3,4-dichloro-N-cyclopentylaniline

InChI

InChI=1S/C11H13Cl2N/c12-10-6-5-9(7-11(10)13)14-8-3-1-2-4-8/h5-8,14H,1-4H2

InChI Key

DMWOSVGJUHLSPN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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